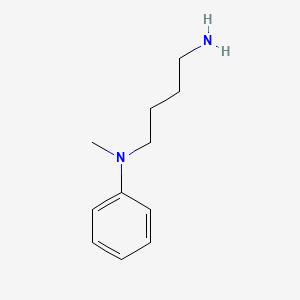

N-(4-aminobutyl)-N-methylaniline

描述

Contextual Significance in Modern Organic Chemistry

The significance of N-(4-aminobutyl)-N-methylaniline in contemporary organic chemistry lies in its bifunctional nature. The presence of both a primary and a tertiary amine allows for selective chemical transformations, making it a valuable tool for creating diverse molecular architectures. The N-(4-aminobutyl) group is of particular interest in medicinal chemistry, as seen in the development of selective inhibitors for various enzymes. This suggests that derivatives of this compound could be explored for similar biological activities.

The aniline (B41778) moiety provides a reactive aromatic ring that can undergo various substitution reactions, further expanding its synthetic utility. The combination of these functional groups in a single molecule allows for the efficient construction of complex scaffolds that are relevant in pharmaceutical and materials science research.

Overview of Primary Research Domains

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs point towards several potential areas of investigation:

Synthesis of Heterocyclic Compounds: The diamine structure of this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. rsc.org These structural motifs are prevalent in many biologically active molecules and pharmaceutical drugs. nih.gov

Development of Schiff Bases and Metal Complexes: The primary amine group can readily react with aldehydes and ketones to form Schiff bases. These compounds and their metal complexes are known to exhibit a range of biological activities, including antimicrobial properties. scispace.com The butane-1,4-diamine backbone, similar to that in the target molecule, has been used in the synthesis of such complexes.

Precursor in Medicinal Chemistry: Aniline and its derivatives are fundamental building blocks in the synthesis of a vast number of pharmaceutical compounds. yufenggp.comechemi.com The this compound scaffold could be utilized to create novel drug candidates with specific pharmacological profiles.

Catalyst Design: The nitrogen atoms in the molecule can act as ligands for metal catalysts. The specific steric and electronic properties of this compound could be harnessed to design novel catalysts for various organic transformations. rsc.org

Chemical and Physical Properties

Below is a table summarizing some of the key computed properties of this compound. nih.gov

| Property | Value |

| IUPAC Name | N'-methyl-N'-phenylbutane-1,4-diamine |

| CAS Number | 146426-02-0 |

| Molecular Formula | C₁₁H₁₈N₂ |

| Molecular Weight | 178.27 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 5 |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N'-methyl-N'-phenylbutane-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-13(10-6-5-9-12)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEMNVMHZPEHBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCN)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146426-02-0 | |

| Record name | N-(4-aminobutyl)-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an essential tool for the unambiguous structural elucidation of organic compounds like N-(4-aminobutyl)-N-methylaniline. core.ac.uk By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The spectrum can be divided into the aromatic region and the aliphatic region. The aromatic protons on the phenyl ring are influenced by the electron-donating N-methylamino group, causing shifts in their resonance frequencies. libretexts.org The protons of the aminobutyl chain exhibit characteristic multiplicities due to spin-spin coupling with adjacent methylene (B1212753) groups. mnstate.edu The primary amine (-NH₂) and the N-methyl (-NCH₃) groups also produce unique signals.

The expected signals are as follows:

Aromatic Protons: The protons on the phenyl ring will appear in the approximate range of 6.6-7.3 ppm. The protons ortho and para to the N-methylamino group will be shifted upfield compared to the meta protons due to the directing effect of the nitrogen atom.

Aliphatic Chain Protons: The four methylene groups of the butyl chain will appear as multiplets in the upfield region, typically between 1.5 and 3.4 ppm. The methylene group adjacent to the tertiary amine (N-CH₂) and the one adjacent to the primary amine (-CH₂-NH₂) will be the most downfield-shifted within the chain due to the deshielding effect of the nitrogen atoms.

N-Methyl Protons: The three protons of the methyl group attached to the aniline (B41778) nitrogen will appear as a sharp singlet, expected around 2.9-3.0 ppm.

Amine Protons: The two protons of the primary amine group (-NH₂) will typically appear as a broad singlet. Its chemical shift can vary depending on solvent, concentration, and temperature.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho-H) | ~6.70 | d (doublet) | 2H |

| Aromatic (meta-H) | ~7.20 | t (triplet) | 2H |

| Aromatic (para-H) | ~6.65 | t (triplet) | 1H |

| N-CH₃ | ~2.95 | s (singlet) | 3H |

| N-CH₂-(CH₂)₃-NH₂ | ~3.30 | t (triplet) | 2H |

| N-(CH₂)₃-CH₂-NH₂ | ~2.70 | t (triplet) | 2H |

| N-CH₂-CH₂-CH₂-CH₂-NH₂ | ~1.60 | m (multiplet) | 2H |

| N-(CH₂)₂-CH₂-CH₂-NH₂ | ~1.50 | m (multiplet) | 2H |

| -NH₂ | Variable | br s (broad singlet) | 2H |

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. Due to the molecular symmetry, the four carbons of the butyl chain and the N-methyl carbon are unique. Within the aromatic ring, the ipso-, ortho-, meta-, and para-carbons will also have distinct chemical shifts. oregonstate.edu Carbons directly attached to the electronegative nitrogen atoms will be shifted downfield. organicchemistrydata.org

The expected signals are as follows:

Aromatic Carbons: These typically resonate between 110 and 150 ppm. The ipso-carbon (C-N) will be the most downfield in this region, while the ortho- and para-carbons will be shifted upfield relative to the meta-carbons.

Aliphatic Carbons: The four carbons of the butyl chain will appear in the range of approximately 20-55 ppm. The carbons bonded to nitrogen (C-N) will have the largest chemical shifts.

N-Methyl Carbon: The N-methyl carbon signal is expected to appear in the range of 35-40 ppm.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (ipso-C) | ~149.5 |

| Aromatic (ortho-C) | ~112.5 |

| Aromatic (meta-C) | ~129.3 |

| Aromatic (para-C) | ~116.5 |

| N-CH₃ | ~38.6 |

| N-CH₂-(CH₂)₃-NH₂ | ~51.0 |

| N-CH₂-CH₂-CH₂-CH₂-NH₂ | ~27.0 |

| N-(CH₂)₂-CH₂-CH₂-NH₂ | ~30.0 |

| N-(CH₂)₃-CH₂-NH₂ | ~41.8 |

To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable. creative-biostructure.comnumberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear technique would reveal ¹H-¹H spin-spin coupling networks. creative-biostructure.com For this compound, it would clearly show the connectivity of the four adjacent methylene groups in the butyl chain, with cross-peaks appearing between neighboring CH₂ groups.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with their directly attached carbon atoms over one bond. core.ac.ukcreative-biostructure.com It would be used to unambiguously link each proton signal in the butyl chain to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

Solid-State NMR (SSNMR) is a powerful technique for analyzing materials in the solid phase, providing atomic-level information on chemical structure, conformation, and dynamics. nih.govpreprints.org While liquid-state NMR is sufficient for soluble samples, SSNMR would be the method of choice if this compound is in a solid, semi-solid, or insoluble form. nih.govmst.edu Techniques like Magic-Angle Spinning (MAS) are used to average out anisotropic interactions that cause line broadening in solids, allowing for high-resolution spectra. preprints.orgmst.edu Cross-Polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant protons. mst.edu SSNMR could thus provide detailed structural information on the compound in polymers, on surfaces, or in crystalline and amorphous solid states. mst.edunih.gov

Vibrational Spectroscopy for Molecular Dynamics and Bonding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the types of chemical bonds and functional groups present, offering data that is complementary to NMR. upi.edu

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. The primary amine (-NH₂) group gives rise to characteristic stretching and bending vibrations. The aromatic ring shows C-H and C=C stretching vibrations, and the aliphatic chain exhibits C-H stretching. upi.edu The C-N bonds also have distinct stretching frequencies. The spectrum for N-methylaniline shows a characteristic N-H absorption band at 3417 cm⁻¹. researchgate.net

Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3400 - 3250 (two bands) |

| C-H Stretch (aromatic) | Aromatic Ring | 3100 - 3000 |

| C-H Stretch (aliphatic) | -CH₂-, -CH₃ | 2960 - 2850 |

| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1650 - 1580 |

| C=C Stretch (in-ring) | Aromatic Ring | 1600 - 1450 (multiple bands) |

| C-N Stretch (aromatic) | Ar-N | 1340 - 1250 |

| C-N Stretch (aliphatic) | Alkyl-N | 1250 - 1020 |

| N-H Wag (out-of-plane) | Primary Amine (-NH₂) | 910 - 665 (broad) |

| C-H Bend (out-of-plane) | Aromatic Ring | 770 - 690 |

Raman spectroscopy provides information on molecular vibrations based on inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FT-IR. ias.ac.in For this compound, strong Raman signals are expected for the aromatic ring vibrations and the carbon-carbon bonds of the alkyl backbone. acs.orgaip.org The N-H and C-N vibrations, while visible, are typically less intense in Raman spectra compared to IR spectra. The interaction between the amine group and a metal surface can significantly enhance the Raman signal of the NH₂ group, a phenomenon utilized in Surface-Enhanced Raman Spectroscopy (SERS). acs.orgrhhz.net

Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (aromatic) | Aromatic Ring | 3100 - 3000 | Strong |

| C-H Stretch (aliphatic) | -CH₂-, -CH₃ | 2960 - 2850 | Strong |

| Ring Breathing (symmetric) | Aromatic Ring | ~1600 | Very Strong |

| C=C Stretch | Aromatic Ring | 1580 - 1400 | Strong |

| C-N Stretch (aromatic) | Ar-N | 1340 - 1250 | Medium |

| C-C Stretch (aliphatic) | Alkyl Chain | 1100 - 800 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nist.gov For the analysis of this compound, the compound is first vaporized and separated from other components in a mixture as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

In EI, high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M⁺•) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. The fragmentation pattern is highly reproducible and characteristic of the molecule's structure.

Expected Fragmentation Pattern:

The molecular ion peak for this compound would be observed at an m/z corresponding to its monoisotopic mass (178.15 Da). nih.gov Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines. This could lead to the formation of ions such as [CH₂=NH₂]⁺ (m/z 30) or fragments resulting from cleavage along the butyl chain.

Cleavage of the Butyl Chain: Fragmentation can occur at various points along the butyl chain, leading to a series of ions separated by 14 Da (the mass of a CH₂ group).

Formation of the N-methylaniline ion: Cleavage of the bond between the butyl chain and the nitrogen atom attached to the phenyl ring would result in the formation of the N-methylaniline cation (C₇H₉N⁺) at m/z 107.

Loss of a methyl group: Loss of the methyl group from the N-methylaniline moiety could also be observed.

LC-MS is particularly well-suited for the analysis of polar and thermally labile compounds like this compound, which might degrade under the high temperatures used in GC. leeder-analytical.com In LC-MS, the compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. Common ionization techniques used in LC-MS include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). researchgate.net

ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ (m/z 179.16) or other adducts, with minimal fragmentation. metabolomexchange.org This makes it ideal for accurately determining the molecular weight. metabolomexchange.org APCI can provide more fragmentation, which can be useful for structural elucidation. researchgate.net

Tandem mass spectrometry, or MS/MS, provides an additional layer of structural information and enhanced selectivity. youtube.com In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. youtube.com

This technique is invaluable for distinguishing between isomers and for identifying specific structural motifs within the molecule. The fragmentation pattern obtained from MS/MS is highly specific and can be used to confirm the identity of the compound in complex matrices.

High-resolution mass spectrometry (HRMS) provides the ability to measure the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). bioanalysis-zone.com This allows for the determination of the elemental composition of the ion. For this compound (C₁₁H₁₈N₂), the calculated exact mass is 178.146998583 Da. nih.gov

By comparing the experimentally measured exact mass with the theoretical exact mass, the elemental formula of the compound can be confidently confirmed, which is a critical step in its unambiguous identification. bioanalysis-zone.com

| Mass Spectrometry Technique | Ionization Method | Typical Information Obtained | Application to this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Electron Ionization (EI) | Molecular Ion, Fragmentation Pattern | Structural elucidation based on characteristic fragments. rsc.orgresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Molecular Weight Confirmation ([M+H]⁺) | Analysis of polar and thermally labile compound. researchgate.netd-nb.info |

| Tandem Mass Spectrometry (MS/MS) | Collision-Induced Dissociation (CID) | Specific Fragmentation of Selected Ions | Enhanced structural confirmation and isomer differentiation. nih.govimreblank.ch |

| High-Resolution Mass Spectrometry (HRMS) | Various (ESI, MALDI) | Exact Mass, Elemental Formula | Unambiguous identification by confirming the elemental composition. bioanalysis-zone.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. ethz.ch The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

The primary chromophore in this compound is the N-methylaniline moiety. The benzene (B151609) ring and the nitrogen atom with its lone pair of electrons constitute a conjugated system. The expected electronic transitions are π → π* and n → π*.

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For substituted benzenes, these transitions typically result in strong absorption bands in the UV region.

n → π transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atom) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of a substituted aniline. The position and intensity of these bands can be influenced by the solvent polarity. In general, anilines exhibit a primary absorption band around 230-240 nm and a secondary, less intense band around 280-290 nm. The presence of the N-methyl and N-(4-aminobutyl) substituents will cause a slight shift in these absorption maxima compared to unsubstituted aniline.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. scielo.org.mx It has proven to be a reliable approach for assessing the structural and spectral properties of organic molecules. irjweb.com DFT calculations, often using hybrid functionals like B3LYP, are instrumental in predicting a molecule's geometry, electronic distribution, and reactivity. irjweb.comresearchgate.net

Geometry Optimization and Conformational Landscapes

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum potential energy. pjps.pk For a flexible molecule like N-(4-aminobutyl)-N-methylaniline, with its rotatable butyl chain, this process involves exploring the conformational landscape to identify the global minimum energy structure.

The process typically begins with an initial structure, which is then systematically altered to lower its energy until a stationary point on the potential energy surface is found. pjps.pk For this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles involving the aniline (B41778) ring, the N-methyl group, and the aminobutyl chain would be determined. The planarity of the aniline ring and the orientation of the substituents are critical aspects defined during optimization. This analysis is crucial as the molecular conformation directly influences its physical properties and interactions.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability of a molecule to donate an electron, while LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com This gap is instrumental in determining molecular electrical transport properties and reflects the potential for charge transfer within the molecule. semanticscholar.orgnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich N-methylaniline moiety, while the LUMO would be distributed across the molecule. DFT calculations provide precise energy values for these orbitals.

Table 1: Illustrative Frontier Orbital Data for a Related Molecule This table presents typical data obtained from DFT calculations for a comparable molecule to illustrate the concepts.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.29 |

| ELUMO | -1.81 |

| HOMO-LUMO Gap (ΔE) | 4.48 |

Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Electronegativity, Fukui Functions)

Conceptual DFT provides a framework to quantify chemical reactivity through various descriptors. rsc.orgmdpi.comredalyc.org These descriptors are derived from the changes in energy with respect to the number of electrons.

Electronegativity (χ): Measures a molecule's tendency to attract electrons. ekb.eg It is calculated as the negative of the chemical potential (μ).

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated from the energies of the HOMO and LUMO. irjweb.comekb.eg A large HOMO-LUMO gap corresponds to a high hardness value, indicating high stability and low reactivity. irjweb.com

Fukui Function (f(r)): A local reactivity descriptor that identifies which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. unc.edunih.govfrontiersin.org It helps pinpoint the reactive centers within the molecule. irjweb.com For this compound, the Fukui function would likely highlight the nitrogen atoms and specific carbons on the aromatic ring as key reactive sites.

These global and local reactivity descriptors offer a comprehensive picture of a molecule's chemical behavior. researchgate.net

Table 2: Illustrative Global Reactivity Descriptors for a Related Molecule This table shows representative reactivity parameters calculated via DFT to demonstrate their application.

| Descriptor | Definition | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.29 |

| Electron Affinity (A) | -ELUMO | 1.81 |

| Electronegativity (χ) | (I+A)/2 | 4.05 |

| Chemical Hardness (η) | (I-A)/2 | 2.24 |

| Chemical Softness (S) | 1/η | 0.45 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.gov The map is colored according to the electrostatic potential values on the molecule's surface.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. In this compound, these would be expected around the nitrogen atoms due to their lone pairs of electrons. researchgate.netresearchgate.net

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms attached to heteroatoms. researchgate.netresearchgate.net

Green Regions: Denote areas of neutral or near-zero potential.

The MEP map for this compound would provide a clear visual guide to its reactivity, highlighting the nucleophilic character of the amine groups and the electrophilic nature of certain hydrogen atoms. science.gov

Prediction of Vibrational Frequencies and Spectroscopic Correlation

DFT calculations can accurately predict the vibrational frequencies of a molecule in its ground state. nih.gov These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be directly compared with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure. nih.govesisresearch.org

Often, calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity. To improve the correlation, scaling factors are commonly applied to the computed values. researchgate.netmdpi.com For this compound, this analysis would help assign specific absorption bands in its IR and Raman spectra to particular vibrational modes, such as N-H stretching, C-N stretching, and aromatic C-H bending.

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data. aps.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) fall into this category.

While DFT is highly efficient and widely used, ab initio methods, particularly post-HF methods, are capable of achieving higher accuracy, often referred to as the "gold standard" in computational chemistry. cam.ac.uk However, this increased accuracy comes at a significantly higher computational cost, limiting their application to smaller molecules. For a molecule like this compound, these high-level calculations could be used to benchmark the results obtained from more cost-effective DFT methods or to investigate specific aspects of its electronic structure with maximum precision. aps.orgcam.ac.uk

Theoretical Studies on Solvent Effects and Solvatochromism in Related Systems

Solvent effects can profoundly influence chemical reactions and the properties of molecular systems. researchgate.net The interaction between a solute and the surrounding solvent molecules can alter the solute's geometry, dipole moment, and electronic structure, which in turn affects its stability and reactivity. researchgate.net Solvatochromism, the change in a substance's color with a change in solvent polarity, is a direct manifestation of these interactions and is a key area of study for understanding aniline derivatives.

Theoretical investigations, particularly using Time-Dependent Density Functional Theory (TD-DFT), are crucial for interpreting the electronic absorption spectra of these compounds in different solvents. kyushu-u.ac.jp For aniline and its derivatives, studies have shown that both specific and non-specific solute-solvent interactions play a role. The polarity, polarizability, and hydrogen-bonding capabilities of the solvent are determining factors in the observed spectral shifts. nih.gov

Research on aniline in hydroxylic solvents like water and methanol (B129727) has demonstrated that the nature of the hydrogen bond is critical. kyushu-u.ac.jp DFT and TD-DFT calculations predict two main types of interactions for a 1:1 aniline-solvent complex:

N-bound isomer : A hydrogen bond of the type OH···N results in a blue shift (hypsochromic shift) of the absorption band. kyushu-u.ac.jp

H-bound isomer : An NH···O hydrogen bond leads to a red shift (bathochromic shift). kyushu-u.ac.jp

These theoretical findings for related aniline systems suggest that this compound would also exhibit significant solvatochromic behavior, influenced by both the tertiary aniline nitrogen and the primary amine group on the butyl chain, which can engage in varied hydrogen-bonding interactions.

| Solvent Property | Interaction Type with Aniline Moiety | Predicted Effect on Absorption Spectrum | Supporting Evidence |

|---|---|---|---|

| High Polarity / H-Bond Donor (e.g., Water, Protic Solvents) | Specific H-bond to lone pair of aniline nitrogen (N-bound) | Blue Shift (Hypsochromic) | TD-DFT calculations on aniline-water complexes show the N-bound isomer causes a blue shift. kyushu-u.ac.jp |

| H-Bond Acceptor (e.g., DMSO, Aprotic Polar Solvents) | Specific H-bond from aniline N-H group (H-bound) | Red Shift (Bathochromic) | Studies on aniline predict the H-bound isomer causes a red shift. kyushu-u.ac.jp Schiff base derivatives show red shifts influenced by solvent H-bond acceptor ability. nih.gov |

| Low Polarity (e.g., Hexane, Non-polar Solvents) | General (non-specific) solvation effects | Minimal shift, serves as a baseline | General solvation effects in low polarity solvents provide a less polarized environment. researchgate.net |

Prediction of Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship studies use computational methods to correlate a molecule's chemical structure with its reactivity or biological activity. researchgate.netnih.gov For substituted anilines, these theoretical models are invaluable for predicting metabolic fate, reaction rates, and electrochemical properties.

Computational chemistry reveals that the reactivity of aniline derivatives is strongly governed by electronic descriptors. tandfonline.com Key parameters derived from quantum chemical calculations include:

Partial Atomic Charges : The calculated partial charge on the amine nitrogen has been identified as the most critical parameter for predicting whether an aniline will undergo N-acetylation, a common metabolic pathway. tandfonline.com

HOMO Energy : The energy of the Highest Occupied Molecular Orbital (HOMO) is a good predictor of a molecule's electron-donating ability. A strong correlation has been found between the HOMO energy of substituted anilines and their one-electron oxidation potentials. umn.edu

Nucleophilic Susceptibility : For metabolic reactions, the susceptibility of specific ring carbons to nucleophilic attack can determine subsequent metabolic steps. For instance, the nucleophilic susceptibility of the para-carbon was the most significant parameter for predicting oxanilic acid formation following N-acetylation. tandfonline.com

Furthermore, DFT calculations have been used to investigate reaction mechanisms, such as intramolecular radical additions to aniline derivatives. beilstein-journals.orgd-nb.info These studies found that polar effects are highly important and that substitution on the nitrogen atom is crucial; methyl substitution, as in this compound, leads to slower radical addition rates than phenyl substitution. beilstein-journals.orgd-nb.info The combination of an electrophilic radical with a nucleophilic arene (like the aniline ring) results in the highest reaction rates. beilstein-journals.orgd-nb.info This relationship highlights how the electronic nature of both the aniline derivative and the reacting partner dictates the reaction's feasibility.

These models demonstrate that by calculating specific molecular properties, it is possible to generate predictive models for the reactivity and metabolic profile of novel or untested aniline derivatives. tandfonline.com

| Computational Descriptor | Reactivity Correlation in Aniline Systems | Methodology | Supporting Evidence |

|---|---|---|---|

| Partial Charge on Amine Nitrogen | Predicts propensity for N-acetylation. | Computational Chemistry / Pattern Recognition | Identified as the most important parameter for predicting N-acetylation in substituted anilines. tandfonline.com |

| Energy of HOMO | Correlates with one-electron oxidation potential. | Semiempirical MO Theory and DFT | A good linear correlation was established between calculated HOMO energy and experimental oxidation potentials. umn.edu |

| Nucleophilic Susceptibility (para-carbon) | Predicts formation of oxanilic acid metabolites. | Computational Chemistry / Pattern Recognition | Found to be the most significant parameter for determining oxanilic acid formation post-acetylation. tandfonline.com |

| SOMO-HOMO Gap | Correlates with rates of radical addition. | DFT Calculations | For radical additions to anilines, a low SOMO-HOMO gap generally correlates with higher reaction rates due to favorable polar effects. beilstein-journals.orgd-nb.info |

| N-Atom Substitution | Influences rate of intramolecular radical addition. | DFT Calculations | Methyl substitution on the aniline nitrogen leads to a slower reaction rate compared to phenyl substitution. beilstein-journals.orgd-nb.info |

Role As Organic Building Block and Precursor in Advanced Chemical Synthesis

Applications in the Synthesis of Complex Organic Molecules

The presence of two distinct nitrogen atoms with different reactivities makes N-(4-aminobutyl)-N-methylaniline a key starting material for a variety of complex organic molecules.

The primary amino group of this compound can be readily converted into a guanidine (B92328) moiety. Guanidines are an important class of compounds with diverse biological activities and applications in medicinal chemistry. The synthesis of functionalized guanidines often involves the reaction of a primary amine with a guanidinylating agent.

For instance, a common method for the synthesis of guanidines is the reaction of an amine with a protected S-methylisothiourea derivative, followed by deprotection. scholaris.ca Another approach involves the use of cyanamide, which reacts with amines to form guanidines. mdpi.com The resulting N-substituted guanidine can then be further modified. For example, a study on the synthesis of N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine, a selective inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), highlights the importance of the aminobutyl substructure in creating potent and selective enzyme inhibitors. nih.govresearchgate.net The synthesis of various guanidine derivatives has been explored for their potential as muscarinic receptor antagonists and for other therapeutic applications. nih.govnih.gov

The general synthetic route to a functionalized guanidine derivative from this compound is depicted below:

General Reaction Scheme:

Step 1: Reaction of the primary amino group of this compound with a suitable guanidinylating agent (e.g., N,N'-di-Boc-S-methylisothiourea).

Step 2: Further functionalization or deprotection to yield the desired guanidine derivative.

This versatility allows for the creation of a library of guanidine derivatives with tailored properties.

This compound is itself an N-substituted aniline (B41778) derivative. yufenggp.com The term "N-substituted aniline" refers to an aniline molecule where one or both of the hydrogen atoms on the amino group have been replaced by other organic groups. These compounds are important intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. yufenggp.combeilstein-journals.orgresearchgate.net

The secondary aniline nitrogen in this compound can undergo further reactions, such as acylation or alkylation, to produce more complex N-substituted aniline derivatives. Additionally, the aromatic ring can be subjected to electrophilic substitution reactions. Various methods for the synthesis of N-substituted anilines have been developed, including the Smiles rearrangement and catalyst-free reactions of cyclohexenones with primary amines. derpharmachemica.comnih.gov The synthesis of N-alkyl substituted 4-nitroaniline (B120555) derivatives has been explored for their non-linear optical properties. osti.gov Ruthenium-catalyzed coupling of nitro and nitrile compounds with alcohols provides an alternative route for the synthesis of N-substituted amines. ionike.com

The following table provides examples of reactions that can be used to further functionalize this compound:

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Acylation | Acyl chloride or anhydride, base | Amide |

| Alkylation | Alkyl halide, base | Tertiary amine |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide |

| Buchwald-Hartwig Amination | Aryl halide, palladium catalyst, base | Diaryl or alkylaryl amine |

These reactions demonstrate the potential of this compound as a scaffold for creating a diverse range of N-substituted aniline derivatives with specific functionalities.

Functionalization for the Development of Novel Chemical Entities

The dual functionality of this compound makes it an attractive starting point for the development of novel chemical entities with unique properties and applications.

While specific research on the use of this compound as a monomer in polymer chemistry is not widely available, its structure as a diamine suggests its potential in this field. Diamines are crucial monomers in the synthesis of condensation polymers such as polyamides and polyimides. specialchem.comspecialchem.comsavemyexams.comsavemyexams.com These polymers often exhibit desirable properties like high strength, thermal stability, and chemical resistance. specialchem.com

The general reaction for the formation of a polyamide from a diamine and a dicarboxylic acid is shown below:

General Polymerization Reaction:

n H₂N-(CH₂)₄-N(CH₃)-C₆H₅ + n HOOC-R-COOH → [-HN-(CH₂)₄-N(CH₃)-C₆H₅-NH-CO-R-CO-]n + 2n H₂O

The incorporation of the N-methylaniline group into the polymer backbone could impart specific properties, such as altered solubility, thermal behavior, and optical properties. The reactivity of the two amine groups in this compound is different, which could be exploited to create polymers with specific architectures. The development of polymers from renewable resources is also an area of growing interest, with research into synthesizing diamine monomers from plant oils and lignocellulose. d-nb.info

The term "organic scaffold" refers to the core structure of a molecule to which various functional groups can be attached. This compound can serve as a versatile scaffold for the construction of complex and advanced organic molecules. Its flexible butyl chain and the aromatic ring provide a framework that can be elaborated upon through various chemical reactions.

For example, the primary amine can be used as an anchor point for the attachment of other molecules, while the aniline nitrogen and the aromatic ring can be modified to tune the electronic and steric properties of the final compound. This approach is particularly useful in the development of combinatorial libraries for drug discovery. The synthesis of complex macromolecular architectures and the use of building blocks for the preparation of N-arylated compounds are active areas of research. nih.govmdpi.com The development of methods for the solid-phase synthesis of polyamine conjugates further highlights the utility of such building blocks. core.ac.uk

Strategies for Molecular Assembly and Diversification

The chemical structure of this compound allows for a variety of strategies for molecular assembly and the creation of diverse chemical libraries. These strategies often involve the sequential or orthogonal functionalization of the different reactive sites within the molecule.

One strategy is to first protect one of the amino groups, allowing for the selective reaction of the other. For example, the primary amino group could be protected as a carbamate, enabling modification of the aniline nitrogen or the aromatic ring. Subsequent deprotection would then allow for further functionalization at the primary amine.

Another approach is to utilize multicomponent reactions, where three or more reactants combine in a single step to form a complex product. The bifunctional nature of this compound makes it a suitable candidate for such reactions, enabling the rapid generation of molecular diversity. unige.it The development of new synthetic methods, such as photoredox catalysis, offers additional avenues for the functionalization of such molecules. unige.it

The table below summarizes some of the key diversification strategies that can be applied to this compound:

| Strategy | Description | Potential Outcome |

| Orthogonal Protection | Selective protection of one amine to allow for reaction at the other site. | Controlled synthesis of complex, multifunctional molecules. |

| Sequential Functionalization | Stepwise modification of the different reactive sites. | Precise control over the final molecular structure. |

| Multicomponent Reactions | One-pot reaction involving three or more components. | Rapid generation of a diverse library of compounds. |

| Late-Stage Functionalization | Modification of the aromatic ring or alkyl chain in the later stages of a synthesis. | Introduction of diverse functional groups into a common scaffold. |

These strategies, combined with the inherent reactivity of this compound, make it a powerful tool for the synthesis of a wide array of novel and functional molecules.

Analytical Method Development and Validation for N 4 Aminobutyl N Methylaniline

Development of Chromatographic Methods for Detection and Quantification

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are powerful tools for the separation, identification, and quantification of specific analytes within a sample. The development of these methods for N-(4-aminobutyl)-N-methylaniline requires a systematic optimization of several parameters to achieve the desired sensitivity, selectivity, and efficiency.

Optimization of Gas Chromatography Parameters for Trace Analysis

Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds. For the trace analysis of this compound, derivatization may be considered to improve its thermal stability and chromatographic behavior, as amines can exhibit peak tailing on certain columns. labrulez.comresearchgate.net The optimization process involves a careful selection of GC parameters to ensure maximum sensitivity and resolution.

Key parameters for optimization include:

Column Selection: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is often a suitable starting point for aromatic amines.

Inlet Temperature: The injector temperature must be high enough to ensure rapid and complete volatilization of the analyte without causing thermal degradation.

Carrier Gas Flow Rate: The flow rate of the carrier gas (typically helium or hydrogen) is optimized to achieve the best separation efficiency.

Oven Temperature Program: A temperature gradient is typically employed, starting at a lower temperature to trap the analyte at the head of the column, followed by a programmed ramp to a final temperature to elute the analyte and other matrix components.

Detector: A nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) offers high selectivity and sensitivity for nitrogen-containing compounds like this compound. researchgate.net

Table 1: Representative Optimized Gas Chromatography Parameters

| Parameter | Condition |

|---|---|

| GC System | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl-methylpolysiloxane) |

| Inlet Temperature | 270 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial 60 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) |

| MS Interface Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Development of High-Performance Liquid Chromatography Methods for Complex Matrices

HPLC is exceptionally versatile for analyzing a wide range of compounds, including those that are non-volatile or thermally sensitive. For a compound like this compound in complex matrices such as biological fluids or environmental samples, a reversed-phase HPLC (RP-HPLC) method is commonly developed. rsc.orgresearchgate.net

The development and optimization strategy includes:

Column Choice: A C18 or C8 column is typically effective for retaining and separating aromatic amines. The choice depends on the desired retention and selectivity.

Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is used. The pH of the aqueous phase is critical; for basic compounds like this compound, a slightly acidic or neutral pH can ensure a consistent ionization state and good peak shape. For mass spectrometry detection, volatile buffers like ammonium (B1175870) formate (B1220265) or formic acid are necessary. sielc.com

Flow Rate and Column Temperature: These are adjusted to optimize the analysis time and separation efficiency.

Detector: A photodiode array (PDA) detector can be used for initial development to monitor multiple wavelengths, while a mass spectrometer (MS) detector provides superior sensitivity and specificity for quantification in complex samples.

Table 2: Representative Optimized High-Performance Liquid Chromatography Parameters

| Parameter | Condition |

|---|---|

| LC System | HPLC with UV or MS/MS Detector |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 254 nm or MS/MS with Electrospray Ionization (ESI) |

Principles and Practices of Analytical Method Validation

Once a chromatographic method is developed, it must be validated to ensure its performance is suitable for the intended application. metrology-journal.org Method validation is a regulatory requirement that demonstrates the reliability, consistency, and accuracy of the analytical procedure. loesungsfabrik.de The validation process adheres to guidelines from bodies such as the International Council for Harmonisation (ICH). gmp-compliance.org

Assessment of Linearity and Working Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. industrialpharmacist.com The working range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ut.ee

To assess linearity, a series of calibration standards are prepared and analyzed. A calibration curve is generated by plotting the instrument response against the known concentration of the analyte. The relationship is typically evaluated using linear regression analysis. industrialpharmacist.com A correlation coefficient (R²) value close to 1.000 (typically ≥0.995) is indicative of a strong linear relationship. sepscience.com

Table 3: Representative Linearity Data

| Concentration (ng/mL) | Instrument Response (Peak Area) |

|---|---|

| 1.0 | 15,234 |

| 5.0 | 76,170 |

| 10.0 | 151,980 |

| 25.0 | 380,100 |

| 50.0 | 758,900 |

| 100.0 | 1,525,000 |

| Linear Regression: y = 15210x + 450 | |

| Correlation Coefficient (R²): 0.9998 |

Determination of Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. loesungsfabrik.de The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. nih.gov

These limits can be determined in several ways:

Signal-to-Noise Ratio: This approach involves comparing the signal from samples with low concentrations of the analyte to the background noise. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ. loesungsfabrik.de

Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated from the calibration curve using the following formulas:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve. sepscience.com

Table 4: Representative LOD and LOQ Values

| Parameter | Value (ng/mL) | Method |

|---|---|---|

| Limit of Detection (LOD) | 0.35 | Based on 3.3 x (σ/S) |

| Limit of Quantitation (LOQ) | 1.0 | Based on 10 x (σ/S) |

Evaluation of Precision and Accuracy

Precision refers to the closeness of agreement among a series of measurements obtained from multiple analyses of the same homogeneous sample. elementlabsolutions.com It is typically expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval.

Intermediate Precision: Expresses the variation within a single laboratory, considering different days, analysts, or equipment. youtube.com

Accuracy is the closeness of the test results obtained by the method to the true value. scioninstruments.com It is often determined by analyzing a sample with a known concentration (a spiked sample or a standard reference material) and is expressed as the percent recovery. youtube.com

Both precision and accuracy are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels (e.g., low, medium, and high) across the linear range of the method. nih.gov

Table 5: Representative Precision and Accuracy Data

| Concentration Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (% Recovery) | Precision (% RSD) |

|---|---|---|---|---|

| Low QC | 5.0 | 4.95 | 99.0% | 2.5% |

| Mid QC | 40.0 | 40.8 | 102.0% | 1.8% |

| High QC | 80.0 | 79.2 | 99.0% | 1.5% |

Robustness Studies and Method Reliability

Robustness, in the context of analytical method validation, refers to the method's capacity to remain unaffected by small, deliberate variations in method parameters. gavinpublishers.com This provides an indication of its reliability during normal usage. For a compound like this compound, which would likely be analyzed using a technique such as High-Performance Liquid Chromatography (HPLC), a robustness study would typically involve varying parameters like the pH of the mobile phase, the mobile phase composition, the column temperature, and the flow rate. jetir.org

The reliability of an analytical method is paramount for consistent and trustworthy results in a quality control environment. A well-validated and robust method ensures that routine analytical operations will produce data that is accurate and precise over the lifetime of the product.

To illustrate the process, a hypothetical robustness study for an HPLC method for this compound is presented below. The study would assess the impact of slight variations on key analytical outputs such as peak area, retention time, and tailing factor.

Interactive Data Table: Hypothetical Robustness Study for this compound by HPLC

| Parameter | Variation | Peak Area (% RSD) | Retention Time (min) | Tailing Factor |

| Mobile Phase pH | 6.8 (Nominal) | 0.5 | 5.2 | 1.1 |

| 6.6 | 0.6 | 5.4 | 1.1 | |

| 7.0 | 0.5 | 5.0 | 1.2 | |

| Mobile Phase Composition | Acetonitrile:Buffer (50:50) | 0.4 | 5.2 | 1.1 |

| (Acetonitrile %) | 48% | 0.5 | 5.8 | 1.1 |

| 52% | 0.4 | 4.6 | 1.0 | |

| Column Temperature (°C) | 30 (Nominal) | 0.7 | 5.2 | 1.1 |

| 28 | 0.8 | 5.5 | 1.1 | |

| 32 | 0.6 | 4.9 | 1.2 | |

| Flow Rate (mL/min) | 1.0 (Nominal) | 0.3 | 5.2 | 1.1 |

| 0.9 | 0.4 | 5.8 | 1.0 | |

| 1.1 | 0.3 | 4.7 | 1.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The results of such a study would be evaluated against predefined acceptance criteria. For instance, the relative standard deviation (% RSD) for the peak area should ideally be less than 2%, and the tailing factor should remain within a specified range (e.g., less than 1.5) for the method to be considered robust.

Advanced Spectroscopic Techniques in Quantitative Analysis

Beyond chromatographic methods, advanced spectroscopic techniques offer powerful tools for the quantitative analysis of chemical compounds. These methods are often rapid and non-destructive. nih.gov For this compound, techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Near-Infrared (NIR) spectroscopy could be employed for quantitative purposes.

Mass Spectrometry (MS): When coupled with a chromatographic separation technique like HPLC (LC-MS), mass spectrometry provides high selectivity and sensitivity for quantification. biolinkonline.com By monitoring a specific mass-to-charge ratio (m/z) corresponding to the analyte, interferences from other components in the sample matrix can be minimized. For this compound, a quantitative LC-MS method would involve developing a calibration curve by analyzing standards of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a primary analytical method that can determine the concentration of a substance without the need for a reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By integrating the area of a specific resonance of this compound and comparing it to the integral of a certified internal standard of known concentration, a precise and accurate quantification can be achieved.

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is a rapid and non-destructive technique that can be used for the quantitative analysis of bulk samples. spectroscopyonline.com It relies on the absorption of near-infrared radiation by the sample, which causes vibrations of molecular bonds like C-H, N-H, and O-H. spectroscopyonline.com For the quantitative analysis of this compound in a formulation, a calibration model would be developed using a set of samples with known concentrations. This model would then be used to predict the concentration in unknown samples based on their NIR spectra. This approach is particularly useful for at-line or in-line process monitoring.

The selection of an appropriate advanced spectroscopic technique would depend on the specific requirements of the analysis, such as the desired level of sensitivity, the complexity of the sample matrix, and the need for high-throughput screening.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

While N-(4-aminobutyl)-N-methylaniline is commercially available, indicating established manufacturing processes, the scientific literature lacks detailed, publicly accessible synthetic routes. bldpharm.comaccelachem.com Future research should focus on developing and publishing novel, efficient, and sustainable methods for its synthesis.

A promising approach involves the selective N-alkylation of N-methylaniline. A practical method for synthesizing related N-alkyl-N-arylputrescines involves the monoalkylation of N-alkylanilines with a haloalkylnitrile, followed by reduction of the nitrile group to a primary amine. sciforum.netsciforum.net For this compound, this would entail the reaction of N-methylaniline with 4-chlorobutyronitrile, followed by reduction. The optimization of this reaction using different bases, solvents, and molar ratios could lead to a highly selective and high-yield synthesis. sciforum.netsciforum.net

Furthermore, the development of "green" synthetic methods is a critical research avenue. This could involve the use of biocatalysts or employing catalytic hydrogenation with environmentally benign catalysts. chemrxiv.org For instance, the direct reductive amination of ketones or alcohols with amines over heterogeneous copper catalysts presents a sustainable, one-pot reaction that produces no waste and avoids the use of toxic additives. conicet.gov.ar Investigating the application of such methods to synthesize this compound from suitable precursors would be a significant step towards environmentally friendly production.

Another sustainable approach is the use of nitroarenes as starting materials in reductive cross-coupling reactions to form N-substituted arylamines. researchgate.net These methods often utilize cost-effective and readily available reactants.

Advanced Computational Modeling for Predictive Reactivity and Material Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new applications. wikipedia.orgopenaccessjournals.com To date, no specific computational studies on this compound have been published. Future research should leverage computational methods to build a comprehensive in-silico profile of this compound.

Key areas for computational investigation include:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT), researchers can calculate the molecule's electronic structure, optimized geometry, vibrational frequencies, and spectroscopic properties. kallipos.gr This data can provide insights into its stability, reactivity, and potential for use in electronic materials.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational flexibility of the butyl chain and the intermolecular interactions of this compound in different environments. kallipos.gr This is particularly relevant for understanding its behavior in solution and for designing materials with specific self-assembly properties.

Predictive Modeling of Material Properties: By simulating the interactions of this compound with other molecules or surfaces, it may be possible to predict its efficacy as a component in functional materials, such as polymers or coatings. nih.govornl.gov For example, simulations could explore its potential as a curing agent for resins or as a building block for conductive polymers.

Untapped Applications in Fine Chemical Synthesis and Functional Material Science

The bifunctional nature of this compound, possessing both a nucleophilic primary amine and a tertiary aromatic amine, makes it a versatile building block for a range of applications that remain largely unexplored.

In Fine Chemical Synthesis:

Intermediate for Pharmaceuticals and Agrochemicals: Aniline (B41778) and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceutical compounds and agrochemicals. bldpharm.comsigmaaldrich.com The unique substitution pattern of this compound could be leveraged to create novel bioactive molecules. The primary amine provides a reactive handle for further functionalization, while the N-methylaniline moiety can influence the pharmacological properties of the final product.

Precursor for Dyes: Aromatic amines are key precursors in the synthesis of azo dyes and other colorants. cymitquimica.com The specific structure of this compound could lead to the development of novel dyes with unique color properties and functionalities.

In Functional Material Science:

Building Block for Polymers: The diamine structure of this compound makes it a suitable monomer for the synthesis of polyamides and polyimides. These polymers could exhibit interesting properties due to the incorporation of the N-methylaniline group, potentially leading to materials with enhanced thermal stability, solubility, or electronic properties.

Component in Conductive Materials: Polyaniline is a well-known conductive polymer. Incorporating this compound into polymer chains could lead to new conductive materials. The butyl spacer and the N-methyl group could influence the polymer's morphology and conductivity.

Curing Agents for Resins: Diamines are commonly used as curing agents for epoxy resins. google.com The reactivity of the primary amine in this compound suggests its potential use in this area, where the N-methylaniline part could impart specific properties to the cured resin, such as improved flexibility or adhesion.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-aminobutyl)-N-methylaniline, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting N-methylaniline with 4-aminobutyl halides (e.g., bromide or chloride) in anhydrous solvents like THF or DMF under reflux (60–80°C) yields the target compound. Catalytic agents such as triethylamine or NaHCO₃ improve reaction efficiency by neutralizing HX byproducts. Optimization involves adjusting molar ratios (1:1.2 amine:halide), solvent polarity, and temperature to maximize yield (typically 65–85%) . Purity is confirmed via TLC or HPLC, followed by column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : ¹H NMR shows resonances for the methyl group (δ 2.8–3.1 ppm, singlet) and aminobutyl chain (δ 1.4–1.6 ppm for CH₂, δ 2.6–2.8 ppm for NH). ¹³C NMR confirms the quaternary carbon adjacent to the amine (δ 45–50 ppm) .

- HRMS : Molecular ion peaks ([M+H]⁺) at m/z 207.1734 (calculated for C₁₁H₁₈N₂) validate molecular weight .

- FT-IR : Stretching vibrations for N-H (3350–3450 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm functional groups.

Q. How does the stability of this compound vary under different storage conditions, and what protocols ensure long-term integrity?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Stability tests show decomposition <5% over 12 months when stored at -20°C in amber vials under inert gas (N₂/Ar). For lab use, aliquot in anhydrous acetonitrile or DMSO (1–10 mM stocks) and avoid repeated freeze-thaw cycles. Purity degradation is monitored via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Advanced Research Questions

Q. How do substituents on the aromatic ring influence the reactivity and electronic properties of this compound derivatives?

- Methodological Answer : Electron-donating groups (e.g., -OCH₃ at para position) increase amine nucleophilicity, accelerating alkylation but reducing oxidative stability. Computational studies (DFT/B3LYP) reveal HOMO-LUMO gaps correlate with substituent Hammett constants (σ). For example, nitro groups lower HOMO energy by 1.2 eV, enhancing electrophilic reactivity in SNAr reactions . Experimental validation via cyclic voltammetry (oxidation peaks at +0.8–1.2 V vs. Ag/AgCl) quantifies electronic effects .

Q. What role does this compound play in chemiluminescent assays, and how can its efficiency be quantified?

- Methodological Answer : Derivatives like ABEI (N-(4-aminobutyl)-N-ethylisoluminol) are used in HRP (horseradish peroxidase)-linked assays. The amine side chain facilitates conjugation to antibodies or proteins. Chemiluminescence intensity (λem 425 nm) is proportional to ROS (reactive oxygen species) generation, measured via luminometers. Efficiency is quantified using quantum yield (Φ = 0.05–0.15) and limit of detection (LOD < 10 pM in ELISA) .

Q. What computational methods are validated for predicting the physicochemical properties of this compound, and how do they compare with experimental data?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) predict solubility (logP ≈ 2.1) and diffusion coefficients (D = 1.2 × 10⁻⁶ cm²/s in water), aligning with experimental HPLC retention times (±5% error). QSPR models using descriptors like polar surface area (PSA) and molar refractivity (MR) estimate pKa (9.5–10.2) and bioavailability (Caco-2 permeability > 5 × 10⁻⁶ cm/s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。